molecular formula C12H14BBrClFO2 B1528132 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester CAS No. 1451391-12-0

3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester

Cat. No.: B1528132
CAS No.: 1451391-12-0
M. Wt: 335.41 g/mol
InChI Key: KYWBYZAWFOMLMJ-UHFFFAOYSA-N
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Description

3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C12H14BBrClFO2 and its molecular weight is 335.41 g/mol. The purity is usually 95%.
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Biological Activity

3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester (CAS Number: 1451391-12-0) is a boronic acid derivative characterized by the presence of bromine, chlorine, and fluorine substituents on a phenyl ring. This compound is primarily utilized in synthetic organic chemistry, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for the formation of carbon-carbon bonds in complex organic molecules.

Although this compound does not exhibit inherent biological activity, its role as a reactant in coupling reactions is significant. In these reactions, the pinacol ester group undergoes transesterification, generating a reactive boron species that facilitates C-C bond formation with various coupling partners. This mechanism is crucial for constructing complex organic frameworks that may possess biological relevance.

Interaction with Biological Targets

Research indicates that the unique halogen arrangement in this compound may influence its binding affinity to specific enzymes or receptors. The study of its interactions with biological targets is essential for understanding its potential therapeutic applications. For instance, the compound's structural features could allow it to act as an inhibitor in various biochemical pathways, although direct evidence of such interactions remains limited.

Case Studies and Research Findings

  • Antiviral Activity : A study explored selective inhibitors of AAK1 and GAK kinases, revealing that compounds structurally similar to boronic acids exhibited antiviral efficacy against Dengue Virus (DENV) in human primary monocyte-derived dendritic cells (MDDCs). While this compound was not directly tested, its structural relatives suggest potential antiviral applications .
  • Synthetic Applications : In synthetic methodologies, boronic acids like this compound have been effectively used in the preparation of unnatural amino acids via palladium-catalyzed cross-coupling reactions. This highlights their utility in generating biologically relevant compounds .
  • Reactivity Studies : Comparative studies have shown that variations in the substituents on the phenyl ring significantly affect reactivity profiles and selectivity in coupling reactions. This suggests that fine-tuning the substituent positions could optimize the compound's use in drug design and synthesis .

Summary of Biological Activity

Aspect Details
Molecular Formula C12H14BBrClFO2
CAS Number 1451391-12-0
Biological Role Reactant in Suzuki-Miyaura coupling; potential inhibitor due to structural properties
Applications Synthetic organic chemistry; potential antiviral applications; generation of complex molecules

Properties

IUPAC Name

2-(3-bromo-6-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWBYZAWFOMLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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